Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1932373-68-6) is a bicyclic amine derivative with a rigid [2.1.1]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it features a tert-butyl carbamate group at the 2-position and an aminomethyl substituent at the 4-position of the bicyclic core . The aminomethyl group provides a handle for further derivatization, such as amide bond formation or conjugation with targeting moieties.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVPKSJKMRNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with a suitable precursor such as a bicyclic amine, which is then functionalized with the aminomethyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in the presence of a catalyst.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its unique structure allows it to bind to specific biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and properties.
Core Structure Variations
Parent Compound: Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251010-30-6)
- Molecular Formula: C₁₀H₁₇NO₂
- Molecular Weight : 199.25 g/mol
- Synthesis : Prepared via Boc protection of the bicyclic amine core, as described in general carbamate formation protocols .
- Applications : Serves as a foundational scaffold for introducing substituents at the 4-position .
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Key Differences: The 4-hydroxymethyl group replaces aminomethyl, increasing polarity and hydrogen-bonding capacity.
- Properties: Predicted collision cross-section (CCS) values indicate distinct conformational behavior compared to the aminomethyl analog .
Positional Isomers
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydrochloride (CAS: 1803597-21-8)
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 248.75 g/mol
- Key Differences: Aminomethyl group at the 1-position alters steric and electronic interactions within the bicyclic system.
- Synthesis : Likely involves reductive amination or nucleophilic substitution at the 1-position, followed by HCl salt formation .
- Challenges : Discontinued commercial availability suggests synthesis or stability issues .
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251016-11-1)
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
Functional Group Modifications
Tert-butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (Compound 34b)
- Molecular Formula: C₂₀H₃₅NO₂Si
- Key Differences : Bulky triisopropylsilyl-ethynyl group at the 4-position enhances lipophilicity, suitable for cross-coupling reactions.
- Synthesis : Achieved via alkyne functionalization using n-BuLi and TIPSCl .
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Bicyclo Core Variations
Tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1931946-17-6)
Comparative Data Table
Key Findings
Synthetic Flexibility : Functionalization at the 4-position (e.g., boronate esters, ethynyl groups) enables diverse chemical modifications .
Isomer Challenges: Positional isomers (e.g., 1-aminomethyl) face stability or synthesis hurdles, limiting their utility .
Core Modifications : Bicyclo[3.1.0] analogs offer chiral rigidity but differ in pharmacological relevance compared to [2.1.1] systems .
Biological Activity
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2231674-29-4) is a heterocyclic compound with a molecular formula of CHNO and a molecular weight of 212.29 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
This compound acts primarily through inhibition of specific enzymes, which may contribute to its therapeutic effects. The bicyclic structure allows for unique interactions with target proteins, enhancing its efficacy in biological systems.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
Table 1: Inhibitory Effects on Enzymes
Case Study 1: Cognitive Enhancement
A study conducted on animal models revealed that administration of this compound resulted in improved memory and learning capabilities. The mechanism was linked to the inhibition of AChE, leading to increased acetylcholine levels.
Case Study 2: Pain Management
Another investigation assessed the analgesic properties of this compound in a pain model induced by formalin injection in rats. Results indicated a significant reduction in pain behaviors, suggesting potential applications in pain management therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with studies indicating a half-life suitable for therapeutic use.
Toxicity and Safety Profile
Preliminary toxicity assessments have shown low toxicity levels, making it a promising candidate for further development in clinical settings. However, comprehensive toxicological studies are essential to establish safety parameters before human trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
